Home > Products > Building Blocks P10266 > 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol - 196603-96-0

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

Catalog Number: EVT-1170869
CAS Number: 196603-96-0
Molecular Formula: C15H11BrFN3O2
Molecular Weight: 364.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol" is a derivative of quinazoline, a class of compounds known for their biological activity, particularly as tyrosine kinase inhibitors. Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein, which can activate or deactivate signaling pathways involved in cell division, survival, and differentiation. Inhibitors of tyrosine kinases, therefore, have significant therapeutic potential in the treatment of various cancers, as they can interfere with the signaling pathways that lead to uncontrolled cell proliferation124.

Applications in Various Fields

Cancer Treatment

Quinazoline derivatives have been extensively studied for their potential in cancer treatment due to their ability to inhibit EGFR tyrosine kinase. The introduction of halogenated anilino groups and other substituents has led to compounds with significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa cells. Some derivatives have shown superior activity compared to Gefitinib, a well-known EGFR inhibitor used in cancer therapy2. The compound "4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol" is a key intermediate for vandetanib, an antagonist of both VEGFR and EGFR, highlighting its relevance in the development of anticancer drugs4.

Antimicrobial Activity

In addition to their anticancer properties, some quinazoline derivatives have been evaluated for their antimicrobial activity. For example, compounds with a similar structure have been synthesized and tested against Mycobacterium tuberculosis, showing promising results in vitro and in vivo. These compounds have also been found to inhibit the supercoiling activity of DNA gyrase, an enzyme crucial for bacterial DNA replication5.

Crystallography and Molecular Modeling

The synthesis of quinazoline derivatives also contributes to the field of crystallography and molecular modeling. The crystal structure of related compounds has been determined, providing insights into their three-dimensional conformation and the potential interactions with biological targets such as EGFR. This information is valuable for the rational design of new inhibitors with improved efficacy and selectivity3.

tert-Butyl-4-((4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate

Relevance: This compound shares the core structure of 4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol with the addition of a piperidine substituent at the 7-hydroxy position. This modification suggests exploration of structure-activity relationships related to this position.

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Relevance: While structurally distinct from the main compound, this compound shares the key 4-bromo-2-fluoroaniline moiety with 4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol. This suggests that researchers are exploring the biological effects of this specific aniline substitution on diverse heterocyclic scaffolds.

1-(4-(4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one

Relevance: This compound shares the quinazoline core and the 7-methoxy group with 4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol. The main difference lies in the aniline substitution pattern (3,4-dichloro-2-fluoro vs. 4-bromo-2-fluoro) and the presence of the piperidine-acryloyl moiety at the 6-position. This highlights the investigation of various substituents on both the aniline and the quinazoline core for optimizing biological activity.

6-(3-Chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline

Relevance: Sharing the quinazoline scaffold, 7-methoxy substituent, and a fluorine atom on the aniline ring with 4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol, this compound's biological activity underscores the potential of this structural class as anticancer agents. The key difference lies in the presence of bromine in the para position of the aniline ring in the target compound and the chlorine atom in the propoxy chain of this related compound.

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

Relevance: This compound and 4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol are very closely related, both belonging to the 7-methoxyquinazolin-6-ol class and featuring a halogenated aniline at the 4-position. This subtle difference highlights the exploration of isomeric variations and their effects on potential biological targets.

Source and Classification

The compound is synthesized from various precursors and has been studied for its pharmacological properties. It is classified as an EGFR inhibitor, which makes it relevant in the context of targeted cancer therapies. The chemical structure is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group on the quinazoline ring, contributing to its biological activity and specificity.

Synthesis Analysis

The synthesis of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol involves several steps:

  1. Starting Materials: The synthesis typically starts with 4-bromo-2-fluoroaniline and 4-hydroxy-6-methoxyquinazoline.
  2. Reagents: Common reagents include phosphorus oxychloride and N,N-diisopropylethylamine, which are used to facilitate the formation of the quinazoline structure.
  3. Procedure:
    • The reaction begins with the treatment of 4-hydroxy-6-methoxyquinazoline with phosphorus oxychloride to activate the hydroxyl group.
    • Subsequently, 4-bromo-2-fluoroaniline is introduced to form the target compound through nucleophilic substitution.
    • The yield of this synthesis method has been reported to be around 70% .

Technical Parameters

Key parameters that influence the synthesis include temperature control during reactions (typically maintained at room temperature or slightly elevated), solvent choice (commonly dimethyl sulfoxide), and reaction time (usually several hours).

Molecular Structure Analysis

The molecular formula for 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is C13_{13}H10_{10}BrF N2_{2}O.

Structural Features

  1. Quinazoline Core: The core structure consists of a fused benzene and pyrimidine ring system.
  2. Functional Groups:
    • Bromo Group: Enhances lipophilicity and may contribute to biological activity.
    • Fluoro Group: Often improves metabolic stability and can enhance binding affinity to target proteins.
    • Methoxy Group: Contributes to the compound's solubility and may influence its interaction with biological targets.

Data and Analyses

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure. For instance, NMR spectra may show distinct chemical shifts corresponding to the aromatic protons and methoxy group.

Chemical Reactions Analysis

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, potentially allowing for further functionalization.
  2. Deprotonation: The hydroxyl group can be deprotonated under basic conditions, leading to the formation of reactive intermediates that can engage in coupling reactions.
  3. Complex Formation: This compound can form complexes with metal ions, which may enhance its pharmacological properties.
Mechanism of Action

The primary mechanism of action for 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol involves inhibition of EGFR signaling pathways:

  1. Binding Affinity: The compound binds competitively to the ATP-binding site of EGFR, preventing phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation.
  2. Biological Impact: This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells that overexpress EGFR.

Relevant Data

In vitro studies have shown that this compound exhibits significant antiproliferative effects on various cancer cell lines, correlating with its ability to inhibit EGFR activity .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid or crystalline substance.
  2. Melting Point: Reported melting point ranges from 263.8 °C to 264.6 °C .
  3. Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  2. Reactivity: Reacts with strong bases or acids; care should be taken when handling.
Applications

The scientific applications of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol primarily revolve around its role as an EGFR inhibitor:

  1. Cancer Therapy: Used in research focused on developing targeted therapies for cancers associated with EGFR mutations or overexpression.
  2. Imaging Agents: Potentially utilized in radiopharmaceuticals for imaging EGFR expression in tumors .
  3. Research Tool: Serves as a valuable tool in biochemical assays aimed at understanding EGFR signaling pathways.

Properties

CAS Number

196603-96-0

Product Name

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

IUPAC Name

4-(4-bromo-2-fluoroanilino)-6-methoxy-1H-quinazolin-7-one

Molecular Formula

C15H11BrFN3O2

Molecular Weight

364.17 g/mol

InChI

InChI=1S/C15H11BrFN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-11-3-2-8(16)4-10(11)17/h2-7,20H,1H3,(H,18,19)

InChI Key

BMCQUFITKANMIT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(N=CNC2=CC1=O)NC3=C(C=C(C=C3)Br)F

Canonical SMILES

COC1=CC2=C(N=CNC2=CC1=O)NC3=C(C=C(C=C3)Br)F

Isomeric SMILES

COC1=CC2=C(N=CNC2=CC1=O)NC3=C(C=C(C=C3)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.